1,2,3,5-Tetra-O-acetylpentofuranose
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,5-Tetra-O-acetylpentofuranose can be synthesized from ribose through a series of acetylation reactions. One common method involves the use of acetic anhydride and a catalyst such as sodium acetate or pyridine. The reaction typically proceeds under reflux conditions, and the product is purified through crystallization .
Industrial Production Methods
In industrial settings, the production of this compound often involves the acetylation of ribose using acetic anhydride in the presence of a catalyst. The reaction mixture is heated to promote the acetylation process, and the product is isolated through distillation and crystallization. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,2,3,5-Tetra-O-acetylpentofuranose undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield ribose.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetyl groups to hydroxyl groups.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
Hydrolysis: Ribose.
Oxidation: Carboxylic acids.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,2,3,5-Tetra-O-acetylpentofuranose is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Chemistry: It serves as a key intermediate in the synthesis of nucleosides and nucleotides.
Biology: Used in the study of carbohydrate chemistry and enzymatic reactions involving ribose derivatives.
Medicine: An important intermediate in the synthesis of antiviral drugs such as ribavirin.
Industry: Utilized in the production of various pharmaceuticals and biochemical reagents
Mechanism of Action
The mechanism of action of 1,2,3,5-tetra-O-acetylpentofuranose primarily involves its role as an intermediate in biochemical reactions. The acetyl groups protect the hydroxyl groups of ribose, allowing selective reactions to occur at other positions. This protection is crucial in the synthesis of nucleosides, where the acetyl groups are later removed to yield the desired product .
Comparison with Similar Compounds
1,2,3,5-Tetra-O-acetylpentofuranose is similar to other acetylated sugars such as 1,2,3,4-tetra-O-acetyl-D-glucopyranose and 1,2,3,4,6-penta-O-acetyl-D-glucopyranose. it is unique in its specific application in the synthesis of ribose-based nucleosides and antiviral drugs. Other similar compounds include:
- 1,2,3,4-Tetra-O-acetyl-D-glucopyranose
- 1,2,3,4,6-Penta-O-acetyl-D-glucopyranose
- 1,2,3,5-Tetra-O-acetyl-D-arabinofuranose .
These compounds share similar chemical properties but differ in their specific applications and the types of nucleosides they help synthesize.
Properties
IUPAC Name |
(3,4,5-triacetyloxyoxolan-2-yl)methyl acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O9/c1-6(14)18-5-10-11(19-7(2)15)12(20-8(3)16)13(22-10)21-9(4)17/h10-13H,5H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNHAHWGVLXCCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80860104 | |
Record name | 1,2,3,5-Tetra-O-acetylpentofuranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80860104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
43225-70-3, 13035-61-5, 79120-81-3 | |
Record name | NSC108078 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108078 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ribofuranose, .beta.-D- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18738 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2,3,5-Tetra-O-acetyl-α-L-arabinofuranose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.